molecular formula C11H15N B12118853 Methyl-(3-methyl-indan-1-YL)-amine

Methyl-(3-methyl-indan-1-YL)-amine

Cat. No.: B12118853
M. Wt: 161.24 g/mol
InChI Key: OIBYJAOBRKQJEL-UHFFFAOYSA-N
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Description

Methyl-(3-methyl-indan-1-YL)-amine is a chemical compound that belongs to the class of organic compounds known as indanes. Indanes are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. This compound is characterized by the presence of a methyl group attached to the indane structure, specifically at the 3-position of the indane ring, and an amine group attached to the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(3-methyl-indan-1-YL)-amine typically involves several steps, starting from readily available precursors. One common synthetic route involves the alkylation of indan with a methylating agent, followed by the introduction of the amine group through reductive amination. The reaction conditions often require the use of catalysts, such as palladium on carbon, and solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production. Additionally, purification techniques like distillation and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl-(3-methyl-indan-1-YL)-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or secondary amines. Substitution reactions can lead to a variety of substituted indane derivatives.

Scientific Research Applications

Methyl-(3-methyl-indan-1-YL)-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl-(3-methyl-indan-1-YL)-amine involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-methyl-indan-1-yl)-morpholine
  • 1-[2-(1-cyclohexyl-3-methyl-indan-1-yl)-ethyl]-piperidine

Uniqueness

Methyl-(3-methyl-indan-1-YL)-amine is unique due to its specific structural features, such as the position of the methyl and amine groups on the indane ring. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Biological Activity

Methyl-(3-methyl-indan-1-YL)-amine is an organic compound with the molecular formula C10H13N, featuring a bicyclic indan structure. This unique configuration contributes to its potential biological activities, which have been explored in various studies. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound consists of a methyl group attached to a nitrogen atom that is further connected to a 3-methyl-indan structure. This structural arrangement is significant as it influences the compound's reactivity and biological properties.

Property Value
Molecular FormulaC10H13N
Molecular Weight161.22 g/mol
Structure TypeBicyclic Indan
Functional GroupsAmine

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Alkylation Reactions : Utilizing alkyl halides in the presence of bases.
  • Reduction Reactions : Reducing corresponding ketones or aldehydes with suitable reducing agents.
  • Cyclization Techniques : Employing cyclization strategies that leverage the indan framework.

These methods not only provide pathways for synthesizing this compound but also highlight its versatility in synthetic organic chemistry.

Antidepressant and Neuroprotective Effects

Recent studies have indicated that compounds structurally related to this compound exhibit antidepressant properties. For instance, research has shown that certain indan derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for mood regulation .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example, compounds with similar structural features were shown to possess significant antiproliferative activity against HeLa cells, with IC50 values ranging from 0.69 μM to 11 μM, indicating their potential as anticancer agents .

Table of Biological Activities

Activity Effect Reference
AntidepressantModulation of serotonin and norepinephrine
AnticancerInhibition of HeLa cell proliferation
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Antidepressant Activity

In a systematic review focusing on antidepressant compounds, it was noted that several indan derivatives exhibit significant activity in animal models. These compounds were found to enhance serotonin levels, leading to improved mood and reduced anxiety-like behaviors in rodents .

Case Study 2: Cancer Cell Line Studies

A study evaluating the anticancer effects of this compound analogs revealed that these compounds could induce cell cycle arrest and apoptosis in cancer cell lines. The mechanism involved the activation of caspase pathways, which are critical for programmed cell death .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

N,3-dimethyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C11H15N/c1-8-7-11(12-2)10-6-4-3-5-9(8)10/h3-6,8,11-12H,7H2,1-2H3

InChI Key

OIBYJAOBRKQJEL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C12)NC

Origin of Product

United States

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